

An In-depth Technical Guide to 2-Nitrocinnamic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Nitrocinnamic acid*

Cat. No.: *B146052*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nitrocinnamic acid (CAS No: 612-41-9), a derivative of cinnamic acid, is a pivotal intermediate in organic synthesis, particularly in the pharmaceutical industry. Its chemical structure, featuring a nitro group on the phenyl ring, imparts unique reactivity and biological activity. This technical guide provides a comprehensive overview of **2-Nitrocinnamic acid**, including its physicochemical properties, detailed synthetic protocols, and its emerging role in drug discovery as a precursor for novel therapeutic agents. Particular attention is given to its potential anti-inflammatory applications through the modulation of key signaling pathways such as NF- κ B.

Core Properties of 2-Nitrocinnamic Acid

2-Nitrocinnamic acid is a yellow crystalline powder with limited solubility in water.^[1] Its key identifiers and physicochemical properties are summarized in the tables below for easy reference.

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	612-41-9 [1] [2] [3] [4] [5]
Molecular Formula	C ₉ H ₇ NO ₄ [1] [2] [3] [4] [5]
Molecular Weight	193.16 g/mol [1] [3] [5]
Synonyms	o-Nitrocinnamic acid, (2E)-3-(2-Nitrophenyl)acrylic acid, trans-2-Nitrocinnamic acid [1] [5]

Table 2: Physicochemical Properties

Property	Value
Appearance	Yellow crystalline powder [1] [2]
Melting Point	243-245 °C [1] [4]
Solubility	Sparingly soluble in water [1] [2]
pKa	4.15 (at 25°C) [1]
Stability	Stable under normal storage conditions [1] [2]

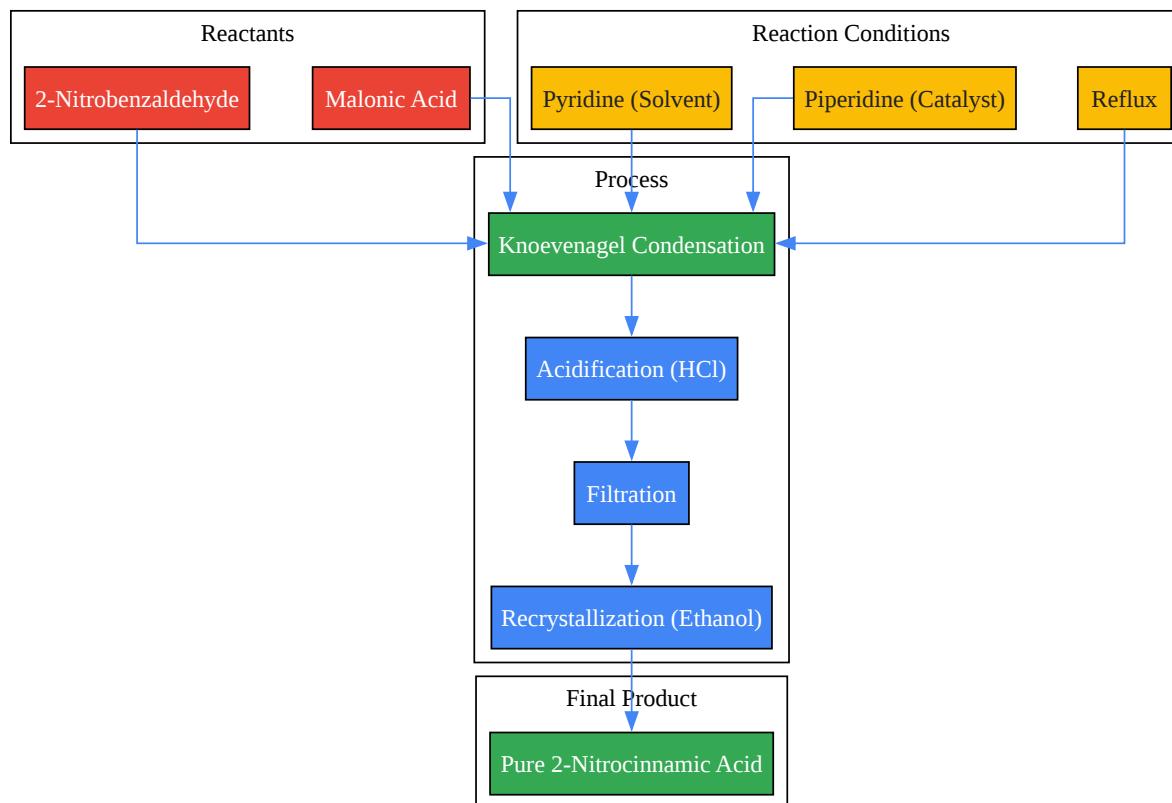
Synthesis of 2-Nitrocinnamic Acid: Experimental Protocol

The primary method for synthesizing **2-Nitrocinnamic acid** is through the Knoevenagel condensation reaction. This process involves the reaction of 2-nitrobenzaldehyde with malonic acid in the presence of a basic catalyst.

Experimental Protocol: Knoevenagel Condensation

Objective: To synthesize **2-Nitrocinnamic acid** from 2-nitrobenzaldehyde and malonic acid.

Materials:


- 2-Nitrobenzaldehyde

- Malonic acid
- Pyridine (as solvent and catalyst)
- Piperidine (as catalyst)
- Hydrochloric acid (concentrated)
- Ethanol (for recrystallization)
- Distilled water

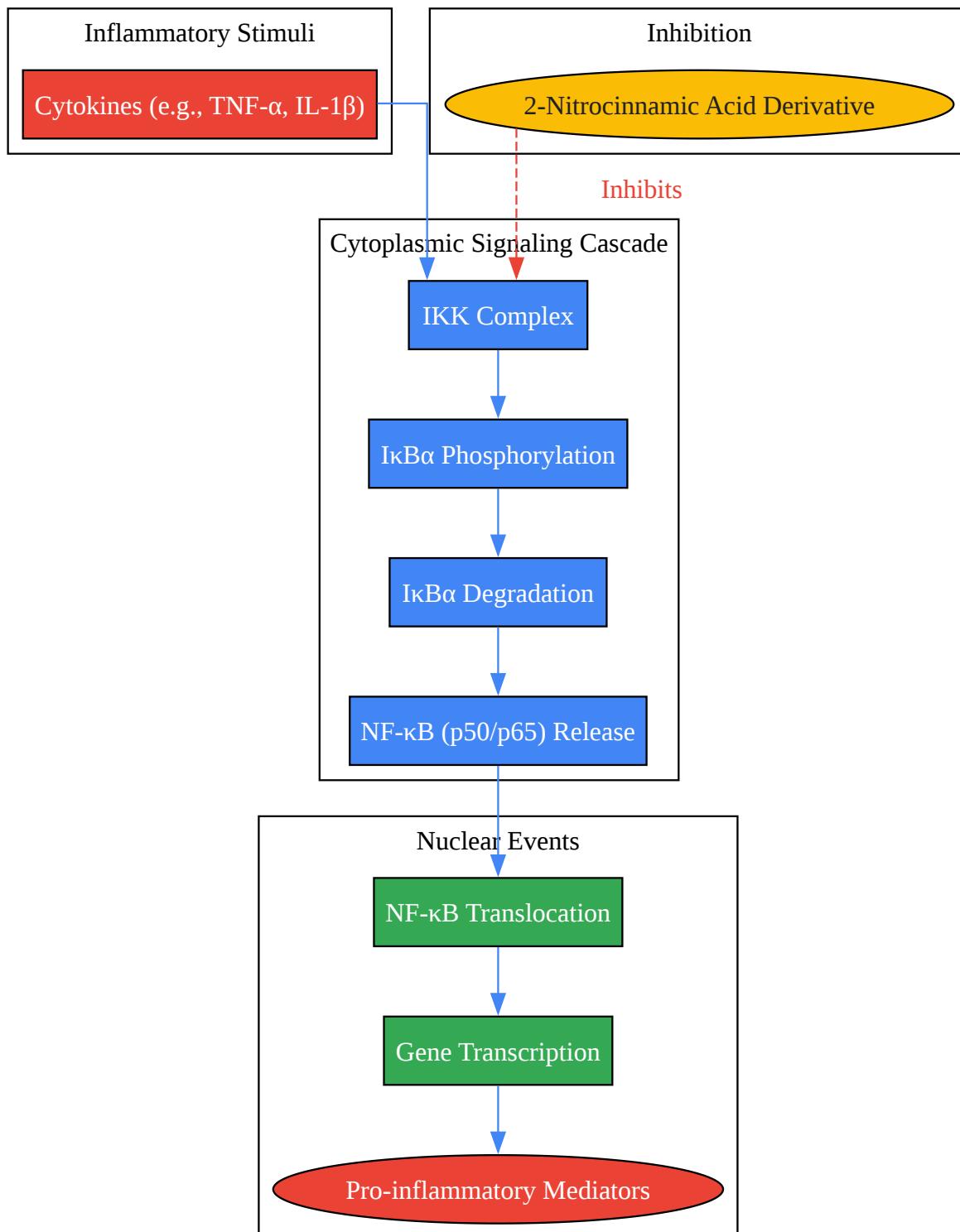
Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-nitrobenzaldehyde and malonic acid in pyridine.
- Catalyst Addition: Add a catalytic amount of piperidine to the reaction mixture.
- Reflux: Heat the mixture to reflux for a specified period, monitoring the reaction progress using thin-layer chromatography (TLC).
- Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid to precipitate the crude product.
- Isolation: Filter the precipitated solid using a Buchner funnel and wash thoroughly with cold distilled water to remove any remaining pyridine and other impurities.
- Purification: Recrystallize the crude product from ethanol to obtain pure **2-Nitrocinnamic acid**.
- Drying: Dry the purified crystals in a vacuum oven.

Logical Workflow for Synthesis:

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2-Nitrocinnamic acid**.


Applications in Drug Development and Research

2-Nitrocinnamic acid serves as a versatile building block in the synthesis of various pharmaceutical compounds.^[1] Its derivatives have shown potential as anti-inflammatory, antibacterial, and antitumor agents.^[6]

Anti-inflammatory Potential and the NF-κB Signaling Pathway

Cinnamic acid and its derivatives have been reported to exhibit anti-inflammatory properties, in part, by inhibiting the nuclear factor kappa B (NF-κB) signaling pathway. The NF-κB pathway is a critical regulator of the inflammatory response, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines. While direct studies on **2-Nitrocinnamic acid**'s effect on this pathway are limited, its structural similarity to other active cinnamic acid derivatives suggests a similar mechanism of action.

NF-κB Signaling Pathway Inhibition:

[Click to download full resolution via product page](#)

Caption: Potential inhibition of the NF-κB signaling pathway.

Conclusion

2-Nitrocinnamic acid is a compound of significant interest to the scientific and drug development communities. Its well-defined properties and accessible synthetic route make it an attractive starting material for the creation of novel molecules with therapeutic potential. Further research into its biological activities and those of its derivatives is warranted to fully explore its applications in medicine. The information presented in this guide serves as a foundational resource for researchers aiming to leverage the chemical and biological attributes of **2-Nitrocinnamic acid** in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF- κ B Signaling | Cell Signaling Technology [cellsignal.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. NF-κB - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Nitrocinnamic Acid: Properties, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b146052#2-nitrocinnamic-acid-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com